Glycidyl Myristate-d5
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Overview
Description
Glycidyl Myristate-d5 is a stable isotope-labeled compound with the molecular formula C17H27D5O3 and a molecular weight of 289.46 g/mol . It is a deuterated form of Glycidyl Myristate, where five hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Glycidyl Myristate-d5 is generally achieved through chemical synthesis methods. One common approach involves the reaction of synthetic dioxane (epoxide) with Myristate-d5 to produce this compound . The specific synthetic steps may vary depending on the preparation conditions, but typically involve controlled reaction environments to ensure the purity and stability of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The compound is usually stored at low temperatures (-20°C) to preserve its stability during transportation and storage .
Chemical Reactions Analysis
Types of Reactions
Glycidyl Myristate-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The epoxide ring in this compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the formation of various substituted glycidyl esters.
Scientific Research Applications
Glycidyl Myristate-d5 has a wide range of applications in scientific research, including:
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.
Industry: Utilized in the development of new materials and as a standard in quality control processes.
Mechanism of Action
The mechanism of action of Glycidyl Myristate-d5 involves its interaction with specific molecular targets and pathways. As an inhibitor of monoacylglycerol lipase, it interferes with the enzyme’s activity, affecting the breakdown of monoacylglycerols. This inhibition can modulate various physiological processes, including lipid metabolism and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Glycidyl Myristate: The non-deuterated form of Glycidyl Myristate-d5, with similar chemical properties but different isotopic composition.
Glycidyl Stearate: Another glycidyl ester with a longer carbon chain, used in similar applications.
Glycidyl Palmitate: A glycidyl ester with a different fatty acid component, also used in research and industrial applications.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in NMR spectroscopy and metabolic studies. The presence of deuterium atoms enhances the compound’s stability and allows for more precise tracing in biochemical pathways compared to its non-deuterated counterparts .
Properties
Molecular Formula |
C17H32O3 |
---|---|
Molecular Weight |
289.5 g/mol |
IUPAC Name |
[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] tetradecanoate |
InChI |
InChI=1S/C17H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(18)20-15-16-14-19-16/h16H,2-15H2,1H3/i14D2,15D2,16D |
InChI Key |
WVRMZLGUSWWTOZ-SUTULTBBSA-N |
Isomeric SMILES |
[2H]C1(C(O1)([2H])C([2H])([2H])OC(=O)CCCCCCCCCCCCC)[2H] |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC1CO1 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.